3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine is a complex organic compound classified as a heterocyclic compound. This classification arises from its unique ring structure that includes nitrogen atoms, specifically featuring a pyrazolo[1,5-a]pyrazine core. Such compounds are often characterized by their diverse biological activities and potential applications in medicinal chemistry.
The compound is synthesized from commercially available reagents through a series of chemical reactions. Its molecular formula is , and it has a molecular weight of 238.33 g/mol. The International Union of Pure and Applied Chemistry name for this compound reflects its detailed structure, which includes various functional groups that contribute to its chemical properties and reactivity.
3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine belongs to the category of pyrazolo compounds, which are known for their potential pharmacological properties. This specific compound is being investigated for its interactions with biological macromolecules and its potential applications in drug discovery.
The synthesis of 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine typically involves several key steps:
The reactions involved typically require careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal results. The choice of solvents and catalysts can also significantly influence the efficiency of the synthesis.
The molecular structure of 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine features a bicyclic system with nitrogen atoms incorporated into the ring structure. The presence of both methoxymethyl and propan-1-amine groups contributes to its unique chemical behavior.
Property | Value |
---|---|
Molecular Formula | C12H22N4O |
Molecular Weight | 238.33 g/mol |
IUPAC Name | 3-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-amine |
InChI | InChI=1S/C12H22N4O/c1-10... |
InChI Key | IDEQWIBOGSGYJN-UHFFFAOYSA-N |
Canonical SMILES | CC1CN2C(=CC(=N2)COC)CN1CCCN |
3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine is capable of undergoing various chemical reactions:
These reactions are critical for modifying the compound for various applications in research and industry.
The mechanism of action for 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine depends on its specific biological targets. It is hypothesized that interactions with these targets can modulate cellular functions, potentially leading to therapeutic effects. These interactions may involve binding to proteins or nucleic acids, influencing their activity and stability.
The physical properties of 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine include:
Relevant chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine has several potential applications:
The ongoing research into this compound suggests promising avenues for future exploration in both academic and industrial settings.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5